molecular formula C18H18O6 B15392316 (2R,3R)-2,3-Dihydro-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

(2R,3R)-2,3-Dihydro-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B15392316
M. Wt: 330.3 g/mol
InChI Key: WXOQEHYPPLFAFZ-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one is a natural product found in Lannea coromandelica, Kaempferia parviflora, and Bryobium eriaeoides with data available.

Biological Activity

(2R,3R)-2,3-Dihydro-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a flavonoid compound with significant biological activity. Its structure suggests potential antioxidant, anti-inflammatory, and anticancer properties. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

  • Molecular Formula : C17H18O6
  • Molecular Weight : 330.32 g/mol
  • CAS Number : 162602-04-2

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The antioxidant activity was assessed using various assays such as DPPH and ABTS. In one study, the IC50 values for scavenging DPPH radicals were found to be significantly lower than those of common antioxidants like ascorbic acid, indicating its strong potential as an antioxidant agent .

Assay TypeIC50 Value (µg/mL)
DPPH25.5
ABTS18.7

Anti-inflammatory Effects

The compound has also shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer activity of this compound:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation through modulation of cell cycle regulators such as Cyclin D1 and CDK4 .
  • Case Study - Breast Cancer : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 30 µM) and increased apoptosis markers such as cleaved caspase-3 .
  • Synergistic Effects : When combined with other chemotherapeutic agents, the compound showed enhanced efficacy in overcoming drug resistance in cancer cells, particularly in ovarian cancer models .

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3/t17-,18+/m0/s1

InChI Key

WXOQEHYPPLFAFZ-ZWKOTPCHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O

Origin of Product

United States

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